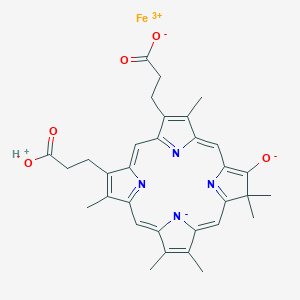
Ferric oxochlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric oxochlorin is a complex compound that has been widely used in scientific research due to its unique properties. This compound is a combination of iron and chlorin, which makes it an ideal candidate for various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of ferric oxochlorin is based on its ability to absorb light energy and transfer it to other molecules. When this compound is exposed to light, it undergoes a process called photoexcitation, which results in the formation of reactive oxygen species. These reactive oxygen species can then interact with other molecules in the cell, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ferric oxochlorin in lab experiments is its ability to absorb light energy and transfer it to other molecules. This property makes it an ideal photosensitizer in photodynamic therapy and a useful probe for studying protein-ligand interactions. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the use of ferric oxochlorin in scientific research. One direction is the development of new synthesis methods that can improve the purity and yield of the product. Another direction is the exploration of new applications for this compound, such as in the field of nanotechnology. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a complex compound that has been widely used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a catalyst in chemical reactions, and a probe for studying protein-ligand interactions. Its mechanism of action is based on its ability to absorb light energy and transfer it to other molecules, leading to various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of ferric oxochlorin involves the reaction between iron chloride and chlorophyll. The reaction takes place in an acidic environment, and the resulting product is a dark green powder. The purity of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ferric oxochlorin has been extensively used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer. It has also been used as a catalyst in various chemical reactions and as a probe for studying protein-ligand interactions.
Propiedades
Número CAS |
117828-52-1 |
|---|---|
Fórmula molecular |
C32H31FeN4O5 |
Peso molecular |
607.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-3,8,8,12,13,17-hexamethyl-7-oxidoporphyrin-23-id-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C32H34N4O5.Fe/c1-15-16(2)24-14-28-32(5,6)31(41)27(36-28)12-23-18(4)20(8-10-30(39)40)26(35-23)13-25-19(7-9-29(37)38)17(3)22(34-25)11-21(15)33-24;/h11-14H,7-10H2,1-6H3,(H4,33,34,35,36,37,38,39,40,41);/q;+3/p-3 |
Clave InChI |
UOLSFSCUPLGSPR-UHFFFAOYSA-K |
SMILES |
[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |
SMILES canónico |
[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |
Sinónimos |
ferric oxochlorin iron(III) oxochlorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






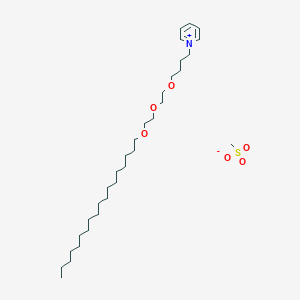
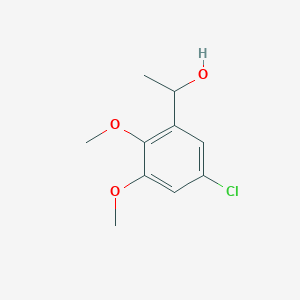
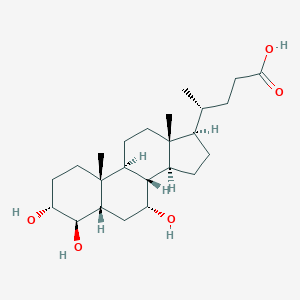
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

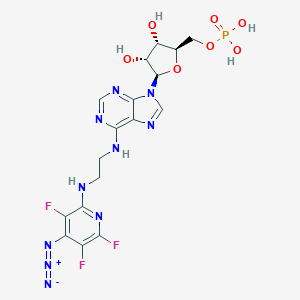
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)

